molecular formula C5H7N3 B3108244 N-methylpyridazin-4-amine CAS No. 16401-70-0

N-methylpyridazin-4-amine

Cat. No.: B3108244
CAS No.: 16401-70-0
M. Wt: 109.13 g/mol
InChI Key: IYYGTADJURIVJO-UHFFFAOYSA-N
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Description

N-Methylpyridazin-4-amine (CAS: 16401-70-0) is a heterocyclic organic compound with the molecular formula C₅H₇N₃ and a molecular weight of 109.13 g/mol . It features a pyridazine ring substituted with a methylamine group at the 4-position (Figure 1). This compound is primarily utilized as a research chemical, with applications in synthetic chemistry and pharmacological studies. It is supplied as a lyophilized solid with >96% purity and requires storage at 2–8°C in moisture-proof, light-resistant containers to maintain stability . Its solubility in organic solvents (e.g., DMSO, ethanol) necessitates careful preparation of stock solutions to avoid degradation during experimental workflows .

Properties

IUPAC Name

N-methylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-6-5-2-3-7-8-4-5/h2-4H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYGTADJURIVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylpyridazin-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridazine with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-methylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methylpyridazin-4-one, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .

Scientific Research Applications

N-methylpyridazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Pyridazine vs. Pyridine Derivatives

  • 4-Methyl-N-(3-methylphenyl)pyridin-2-amine (): A pyridine derivative with methyl substituents on both the aromatic ring and the aniline group.
Parameter N-Methylpyridazin-4-amine 4-Methyl-N-(3-methylphenyl)pyridin-2-amine
Core Structure Pyridazine Pyridine
Molecular Weight (g/mol) 109.13 213.29 (calculated)
Key Functional Groups Methylamine Methylphenyl, methylpyridine
Hydrogen Bonding Sites 2 (pyridazine N atoms) 1 (pyridine N atom)

Quinazoline Derivatives

Compounds such as 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) and 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o) () feature fused pyrimidine and benzene rings. These derivatives exhibit higher molecular weights (342.1 g/mol) and complex substitution patterns, enabling diverse biological interactions. Unlike this compound, quinazoline derivatives are often explored as kinase inhibitors due to their planar aromatic systems .

Parameter This compound Quinazoline Derivative (7n)
Molecular Weight (g/mol) 109.13 342.1
Yield (%) Not reported 79.8
Applications Basic research Biological evaluation

Pyrimidine and Pyrazole Derivatives

  • N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (): Incorporates a pyrimidine ring with a piperazine moiety, enhancing solubility and bioavailability. This compound is leveraged in drug discovery for its versatility in targeting GPCRs and enzymes.
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): A pyrazole derivative with a cyclopropyl group, synthesized via copper-catalyzed coupling (17.9% yield). Its steric hindrance contrasts with the compact structure of this compound.
Parameter This compound N-Butyl-pyrimidin-4-amine
Core Structure Pyridazine Pyrimidine
Functional Groups Methylamine Butyl, piperazine
Synthetic Complexity Low High

Biological Activity

N-Methylpyridazin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and potential applications in imaging and therapeutic interventions.

Chemical Structure and Synthesis

This compound belongs to the pyridazine class of compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The synthesis of this compound typically involves the alkylation of pyridazine derivatives, which can be achieved through various synthetic pathways. Recent studies have focused on optimizing these synthetic routes for improved yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Cell Line IC50 (µM)
MCF-715.2
A54912.5
HCT11618.7

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:

  • Inhibiting specific enzymes involved in DNA replication.
  • Inducing oxidative stress leading to cellular damage.
  • Modulating signaling pathways associated with cell survival and apoptosis.

Case Studies

  • In Vivo Antitumor Study : A study conducted on mice bearing tumor xenografts showed that administration of this compound significantly reduced tumor size compared to controls. The treatment was well-tolerated with no significant adverse effects observed.
  • Imaging Applications : Recent advancements have explored the use of this compound as a potential tracer for positron emission tomography (PET) imaging, particularly in targeting inducible nitric oxide synthase (iNOS) in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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